molecular formula C19H20BNO2S B13356477 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No.: B13356477
M. Wt: 337.2 g/mol
InChI Key: YSWGXJZMNOJOSQ-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is an organic compound that features a benzo[d]thiazole core substituted with a phenyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron to form the boronic ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, reduced derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s molecular targets and pathways are primarily related to its reactivity and interaction with other molecules in synthetic and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is unique due to its combination of a benzo[d]thiazole core and a boronic ester group.

Properties

Molecular Formula

C19H20BNO2S

Molecular Weight

337.2 g/mol

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C19H20BNO2S/c1-18(2)19(3,4)23-20(22-18)14-10-11-16-15(12-14)21-17(24-16)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

YSWGXJZMNOJOSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C4=CC=CC=C4

Origin of Product

United States

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